4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16FNO4S and its molecular weight is 313.34. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamics
- Piperidine derivatives, including those structurally related to 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide, have been studied for their adsorption and corrosion inhibition properties on iron using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Medicinal Chemistry
- In the realm of medicinal chemistry, sulfonamide derivatives have shown potential as selective cyclooxygenase-2 inhibitors. One study identified a potent, highly selective, and orally active COX-2 inhibitor for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
NMR Studies and Synthesis
- NMR studies and synthesis of fluorosubstituted heterocycles, including derivatives similar to this compound, have contributed to understanding chemical shifts and coupling constants in such compounds (Dvornikova et al., 2003).
Bioconjugate Chemistry
- Compounds like 4-fluorobenzenesulfonyl chloride, which have structural similarities, are used as activating agents for covalent attachment of biologicals to various solid supports. This has potential therapeutic applications in bioselective separation of human lymphocyte subsets and tumor cells (Chang et al., 1992).
Photophysics and Crystallography
- Research in photophysics and crystallography has involved studying the effects of chromophore aggregation and planarization in compounds like 1,4-diethynyl-2-fluorobenzene, providing insights into the photophysical properties of such materials (Levitus et al., 2001).
Radiosynthesis
- The radiosynthesis of fluorine-18 labeled beta-blockers, using methodologies that could be applicable to compounds like this compound, has been explored for potential use in cerebral PET imaging (Stephenson et al., 2008).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that compounds with similar structures can interact with their targets causing changes in cellular processes . More research is needed to determine the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S/c1-10-9-11(15)4-5-14(10)21(18,19)16-7-6-12(17)13-3-2-8-20-13/h2-5,8-9,12,16-17H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMKODFXBGHYDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.